

Ethylene Carbonate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene carbonate*

Cat. No.: B133899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethylene carbonate (EC), a cyclic carbonate ester, is a versatile solvent and intermediate with significant applications across various scientific and industrial domains, including in lithium-ion batteries, as a plasticizer, and in organic synthesis.[1][2][3] Its utility is often dictated by its solubility characteristics in different organic media. This technical guide provides an in-depth overview of the solubility of **ethylene carbonate** in a range of common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility of Ethylene Carbonate

The solubility of **ethylene carbonate** is highest in polar organic solvents and significantly lower in non-polar solvents.[4][5] While qualitative descriptions of its solubility are abundant, precise quantitative data, particularly at varying temperatures, is less commonly compiled. The following tables summarize the available quantitative and qualitative solubility data for **ethylene carbonate** in several organic solvents.

Table 1: Quantitative Solubility of **Ethylene Carbonate** in Select Solvents

Solvent	Temperature (°C)	Solubility	Units
Water	20	214	g/L

Note: Comprehensive quantitative solubility data for **ethylene carbonate** in a wide range of organic solvents at various temperatures is not readily available in publicly accessible literature. The data presented is based on available information and may not be exhaustive.

Table 2: Qualitative Solubility of **Ethylene Carbonate** in Various Organic Solvents

Solvent	Qualitative Solubility
Alcohols	
Methanol	Miscible/Homogeneous Solution[5]
Ethanol	Miscible/Homogeneous Solution[5]
n-Butanol	Soluble[6]
Ketones	
Acetone	Soluble[4]
Esters	
Ethyl Acetate	Miscible[6]
Ethers	
Diethyl Ether	Soluble[6]
Aromatic Hydrocarbons	
Benzene	Miscible[6]
Toluene	Soluble[4]
Chlorinated Solvents	
Chloroform	Miscible[6]
Carbon Tetrachloride	Soluble[6]
Dichloromethane	Data not readily available
Non-polar Solvents	
Gasoline	Insoluble[6]
Turpentine Oil	Insoluble[6]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like **ethylene carbonate** in an organic solvent is a fundamental experimental procedure in chemistry and pharmaceutical sciences.

The following protocols describe common methods for obtaining reliable solubility data.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

- **Ethylene Carbonate** (high purity)
- Solvent of interest (analytical grade)
- Thermostatically controlled water bath or heating/cooling system
- Magnetic stirrer and stir bars
- Analytical balance (accurate to ± 0.0001 g)
- Vials or flasks with secure closures
- Syringes and filters (e.g., 0.45 μm PTFE)
- Evaporating dish or pre-weighed vials
- Oven

Procedure:

- Sample Preparation: Add an excess amount of **ethylene carbonate** to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vial in a thermostatically controlled bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary depending on

the solvent and temperature and should be determined experimentally (typically several hours to a few days).

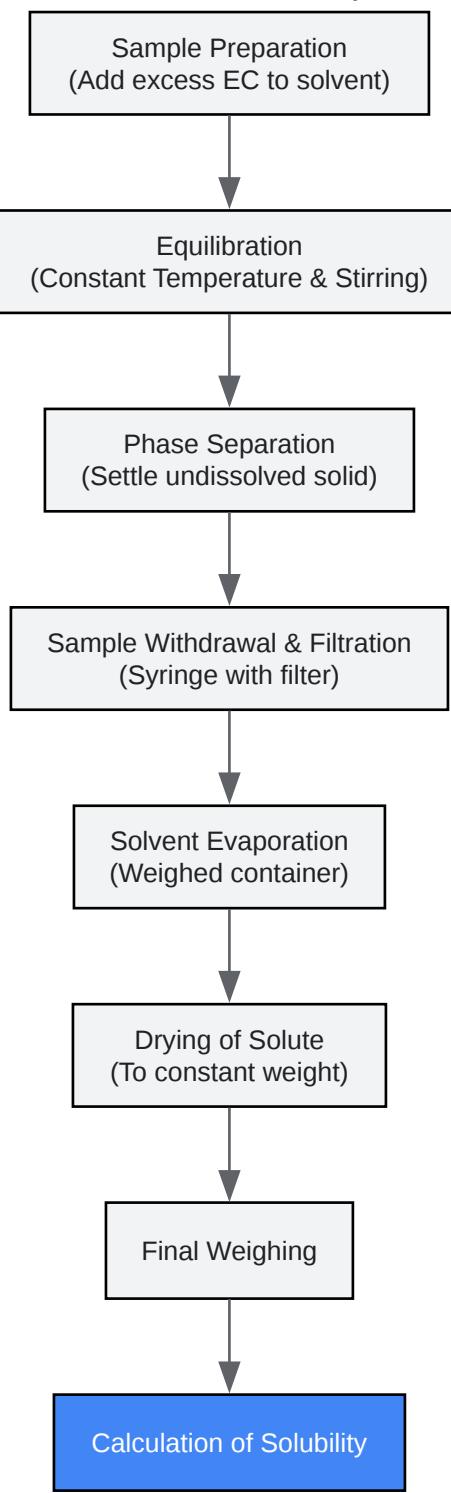
- Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
- Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
- Solute Quantification:
 - Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.
 - Record the total weight of the dish/vial and the solution.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature below the decomposition point of **ethylene carbonate** can be used.
 - Once the solvent is completely evaporated, dry the remaining solid (**ethylene carbonate**) in an oven at a temperature below its melting point until a constant weight is achieved.
 - Record the final weight of the dish/vial with the dried solute.
- Calculation:
 - Mass of dissolved **ethylene carbonate** = (Weight of dish/vial + dried solute) - (Weight of empty dish/vial)
 - Mass of solvent = (Weight of dish/vial + solution) - (Weight of dish/vial + dried solute)
 - Solubility is typically expressed as grams of solute per 100 grams of solvent or in other units such as mole fraction.

Isothermal Titration Method

This method is particularly useful for determining the solubility of compounds that are sparingly soluble.

Materials and Apparatus:

- Same as the gravimetric method, with the addition of a microburette.


Procedure:

- Preparation of a Slurry: Prepare a slurry by adding a known amount of **ethylene carbonate** to a known volume of the solvent in a thermostatically controlled vessel.
- Titration: Slowly add the same solvent from a microburette to the slurry while stirring vigorously.
- Endpoint Determination: The endpoint is reached when the last solid particle of **ethylene carbonate** dissolves. This can be observed visually or by using a turbidity sensor.
- Calculation: The total volume of solvent added to dissolve the known mass of the solute gives the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of **ethylene carbonate** solubility using the gravimetric method.

Workflow for Gravimetric Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in determining the solubility of **ethylene carbonate** using the gravimetric method.

Conclusion

This technical guide provides a foundational understanding of the solubility of **ethylene carbonate** in various organic solvents. While comprehensive quantitative data remains a challenge to consolidate from existing literature, the provided qualitative information and detailed experimental protocols offer a robust starting point for researchers, scientists, and drug development professionals. The described gravimetric and isothermal titration methods are reliable techniques for generating precise solubility data tailored to specific experimental conditions. Accurate solubility data is paramount for the effective application of **ethylene carbonate** in diverse fields, and the methodologies outlined here provide the framework for obtaining such critical information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylene carbonate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylene carbonate | C3H4O3 | CID 7303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethylene Carbonate: A Comprehensive Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133899#ethylene-carbonate-solubility-in-various-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com